N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Butyramide Formation: The final step involves the reaction of the chloro-substituted indazole with butyric acid or its derivatives to form the butyramide moiety.
Industrial Production Methods: Industrial production of N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Scientific Research Applications
N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of phosphoinositide 3-kinase δ (PI3Kδ), which plays a role in cell signaling and proliferation . The exact mechanism of action may vary depending on the specific biological context and target .
Comparison with Similar Compounds
- N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide
- 5-phenyl-1H-indazol-3-amine
Comparison: N-(6-chloro-5-phenyl-1H-indazol-3-yl)butyramide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .
Properties
Molecular Formula |
C17H16ClN3O |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide |
InChI |
InChI=1S/C17H16ClN3O/c1-2-6-16(22)19-17-13-9-12(11-7-4-3-5-8-11)14(18)10-15(13)20-21-17/h3-5,7-10H,2,6H2,1H3,(H2,19,20,21,22) |
InChI Key |
WGVVIVGNBSSANI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=CC(=C(C=C21)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.